molecular formula C42H65N5O7 B1678603 PD125754 CAS No. 124339-32-8

PD125754

Cat. No.: B1678603
CAS No.: 124339-32-8
M. Wt: 751.9948
InChI Key: VRJLGQJDRSVEKS-LTLCPEALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of PD125754 involves multiple steps, each requiring precise reaction conditionsIndustrial production methods often employ advanced techniques like continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its properties and reactivity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

tert-Butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic

Properties

CAS No.

124339-32-8

Molecular Formula

C42H65N5O7

Molecular Weight

751.9948

IUPAC Name

tert-butyl N-[(2S,3S)-6-[[(2S,3S)-5-[[(2S)-1-[[3-(aminomethyl)phenyl]methylamino]-4-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C42H65N5O7/c1-28(2)21-35(40(52)44-27-32-18-12-17-31(22-32)26-43)46-39(51)25-37(49)34(24-30-15-10-7-11-16-30)45-38(50)20-19-36(48)33(23-29-13-8-6-9-14-29)47-41(53)54-42(3,4)5/h6,8-9,12-14,17-18,22,28,30,33-37,48-49H,7,10-11,15-16,19-21,23-27,43H2,1-5H3,(H,44,52)(H,45,50)(H,46,51)(H,47,53)/t33-,34-,35-,36-,37-/m0/s1

InChI Key

VRJLGQJDRSVEKS-LTLCPEALSA-N

SMILES

CC(C)CC(C(=O)NCC1=CC=CC(=C1)CN)NC(=O)CC(C(CC2CCCCC2)NC(=O)CCC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=CC=CC(=C1)CN)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC(=O)CC[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)CC(C(=O)NCC1=CC=CC(=C1)CN)NC(=O)CC(C(CC2CCCCC2)NC(=O)CCC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PD125754;  PD-125754;  PD 125754

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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